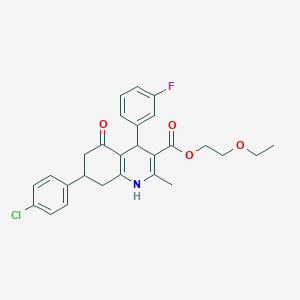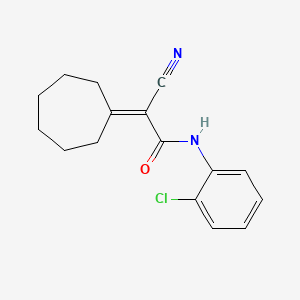
N-(2-chlorophenyl)-2-cyano-2-cycloheptylideneacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-2-cyano-2-cycloheptylideneacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyano group, a chlorophenyl group, and a cycloheptylidene moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-cyano-2-cycloheptylideneacetamide typically involves the reaction of 2-chlorobenzonitrile with cycloheptanone under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the process is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are often necessary to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-cyano-2-cycloheptylideneacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-2-cyano-2-cycloheptylideneacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-cyano-2-cycloheptylideneacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyano group and chlorophenyl moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-chlorophenyl)nicotinamide
- 2-chloro-N-(3-chlorophenyl)nicotinamide
- 2-chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
Uniqueness
N-(2-chlorophenyl)-2-cyano-2-cycloheptylideneacetamide stands out due to its unique combination of a cyano group and a cycloheptylidene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H17ClN2O |
|---|---|
Molecular Weight |
288.77 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-cyano-2-cycloheptylideneacetamide |
InChI |
InChI=1S/C16H17ClN2O/c17-14-9-5-6-10-15(14)19-16(20)13(11-18)12-7-3-1-2-4-8-12/h5-6,9-10H,1-4,7-8H2,(H,19,20) |
InChI Key |
APUSFMSBUDIBST-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=C(C#N)C(=O)NC2=CC=CC=C2Cl)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


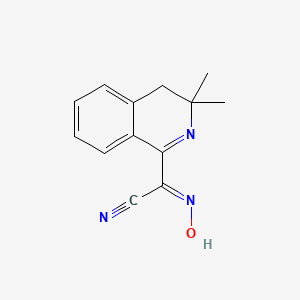
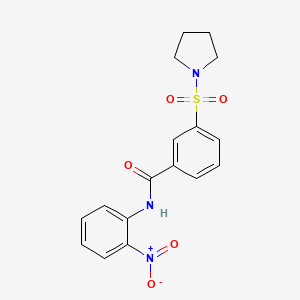
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3,4-dihydroquinolin-1(2H)-ylmethyl)-N'-[(Z)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11528467.png)
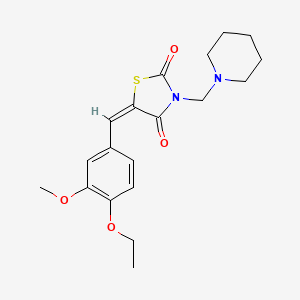
![5-[(2E)-2-benzylidenehydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole](/img/structure/B11528478.png)
![N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B11528489.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-dinitrophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11528492.png)
![3-[4-(4-Acetylphenyl)piperazin-1-yl]-1-(2,4-dibromophenyl)pyrrolidine-2,5-dione](/img/structure/B11528494.png)
![N-(3,4-dimethylphenyl)-N-[4-({(2E)-2-[1-(4-ethoxyphenyl)ethylidene]hydrazinyl}carbonyl)benzyl]methanesulfonamide](/img/structure/B11528495.png)
![N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-4-(4-hydroxyphenoxy)benzohydrazide](/img/structure/B11528496.png)
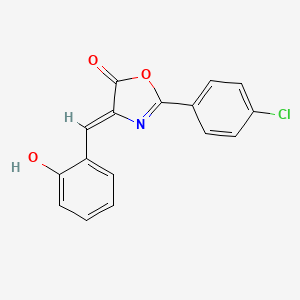
![N-(4-chlorophenyl)-5-{[(4-methylphenyl)carbonyl]amino}-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B11528515.png)
![2-{[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11528521.png)
